Unii-J3I865H026
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Overview
Description
ANQ-9040 is a nondepolarizing neuromuscular relaxant of the steroid class. It is known for its rapid onset of action and is used primarily in scientific research . The compound has a molecular formula of C36H58N2O5S and a molecular weight of 630.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANQ-9040 involves multiple steps, starting with the preparation of the steroidal backbone. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of ANQ-9040 is typically carried out in specialized facilities equipped to handle complex chemical reactions. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ANQ-9040 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of ANQ-9040 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
ANQ-9040 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of steroidal neuromuscular relaxants.
Biology: Employed in studies to understand the interaction of neuromuscular relaxants with biological systems.
Medicine: Investigated for its potential use in anesthesia and muscle relaxation during surgical procedures.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
ANQ-9040 exerts its effects by acting as a non-depolarizing and competitive antagonist of post-junctional nicotinic receptors. It binds to these receptors and prevents the action of acetylcholine, thereby inhibiting neuromuscular transmission. This results in muscle relaxation without causing depolarization of the muscle membrane .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine: A depolarizing neuromuscular relaxant with a rapid onset of action but shorter duration compared to ANQ-9040.
Tubocurarine: A non-depolarizing neuromuscular relaxant with a slower onset of action and longer duration compared to ANQ-9040.
Uniqueness of ANQ-9040
ANQ-9040 is unique due to its rapid onset of action and its ability to provide muscle relaxation without causing depolarization. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
142021-80-5 |
---|---|
Molecular Formula |
C36H58N2O5S |
Molecular Weight |
630.9 g/mol |
IUPAC Name |
[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate |
InChI |
InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1 |
InChI Key |
MUVZCNJMKMCHMD-IBSDALFFSA-M |
SMILES |
CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANQ 9040 ANQ-9040 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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